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Executive Summary

N-acetyl-D-tyrosine methyl ester (AC-D-TYR-OME) is a highly specialized, orthogonally
protected amino acid derivative utilized extensively in peptidomimetic drug design and solid-
phase peptide synthesis (SPPS). By employing the non-proteinogenic D-enantiomer and
selectively capping both the N- and C-termini, researchers can engineer molecules with
profound resistance to enzymatic degradation. This technical guide explores the
physicochemical properties, pharmacokinetic paradoxes, and self-validating synthetic
workflows associated with AC-D-TYR-OME.

Structural and Physicochemical Profiling

AC-D-TYR-OME (CAS: 65160-71-6) is structurally engineered to bypass the limitations of
naturally occurring L-tyrosine[1][2]. The molecule features three critical modifications, each
serving a distinct mechanistic purpose in drug development:

o D-Enantiomer Stereocenter: The inversion of stereochemistry from the natural L-form to the
D-form allows the molecule to evade recognition by endogenous proteases (such as
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aminopeptidases and carboxypeptidases), drastically increasing the biological half-life of the
incorporated peptide.

o N-Terminal Acetylation: The addition of an acetyl group neutralizes the positive charge of the
free amine. This enhances the lipophilicity of the building block and prevents unwanted
nucleophilic side reactions during complex peptide synthesis[3].

o C-Terminal Methylation: The methyl ester caps the carboxylic acid, removing its negative
charge and protecting it from participating in premature coupling reactions.

Quantitative Data Summary

Property Value

Chemical Name N-acetyl-D-tyrosine methyl ester
CAS Number 65160-71-6

Molecular Formula C12H15N0O4

Molecular Weight 237.25 g/mol

Melting Point 110-117 °C

Optical Rotation [a]D20 = -27.5 £ 2° (C=1 in MeOH)
PubChem CID 3938252

Table 1: Physicochemical properties of AC-D-TYR-OME[1][2].

Pharmacokinetics: The Bioavailability and BBB
Paradox

A common misconception in neuropharmacology is that N-acetylation of tyrosine derivatives
universally enhances blood-brain barrier (BBB) penetration and subsequent conversion to
active neurotransmitters like dopamine and norepinephrine[4][5].

While N-acetyl-L-tyrosine (NAT) is highly water-soluble—making it favorable for intravenous
parenteral nutrition—in vivo studies demonstrate that it is a remarkably inefficient prodrug|[5].
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The deacetylation process is sluggish, leading to up to 60% of the compound being excreted
unchanged in the urine[4][5].

For AC-D-TYR-OME, this enzymatic resistance is exponentially magnified due to the D-
stereocenter. Endogenous deacetylases are highly stereoselective for L-amino acids.
Consequently, AC-D-TYR-OME is not utilized as a prodrug for free D-tyrosine delivery; rather, it
serves as a highly stable, intact pharmacophore in the development of targeted neurological
therapeutics and protease-resistant peptidomimetics[1][3].
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Pharmacokinetic fate and enzymatic resistance of N-acetylated D-tyrosine derivatives in vivo.
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Experimental Methodology: Synthesis of AC-D-TYR-
OME

As an Application Scientist, it is critical to understand not just the how, but the why behind each
synthetic step. The following protocol outlines the two-step synthesis of AC-D-TYR-OME from
D-tyrosine, establishing a self-validating system through strategic intermediate characterization.

Step 1: Esterification of D-Tyrosine

e Preparation: Suspend 10.0 g of D-tyrosine in 100 mL of anhydrous methanol. Chill the
suspension to 0°C using an ice-water bath.

» Activation: Dropwise, add 4.5 mL of thionyl chloride (SOCI2) over 30 minutes.

o Causality: SOCI2 reacts with methanol to generate anhydrous HCI and a reactive
intermediate. This in situ generation of HCI prevents the introduction of water, which would
otherwise drive the equilibrium toward hydrolysis rather than the desired esterification.

o Reflux: Heat the mixture to reflux (65°C) for 4 hours. The suspension will clear as the methyl
ester hydrochloride salt forms and dissolves.

« Isolation: Evaporate the solvent under reduced pressure. Triturate the residue with cold
diethyl ether to precipitate D-tyrosine methyl ester hydrochloride (D-Tyr-OMe-HCI).

Step 2: N-Acetylation

» Neutralization: Dissolve 10.0 g of D-Tyr-OMe-HCI in 80 mL of anhydrous dichloromethane
(DCM). Add 2.5 equivalents of triethylamine (TEA) and stir for 15 minutes at 0°C.

o Causality: TEA acts as an acid scavenger, neutralizing the hydrochloride salt to liberate
the free amine. This is critical, as a protonated amine is not nucleophilic and cannot attack
the acetic anhydride.

o Acetylation: Slowly add 1.2 equivalents of acetic anhydride (Acz0) dropwise. Allow the
reaction to warm to room temperature and stir for 2 hours.
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e Quenching & Washing (Self-Validating Purification): Quench the reaction with 50 mL of
saturated NaHCOs to destroy excess Acz0. Transfer to a separatory funnel and wash the
organic layer sequentially with 1M HCI, saturated NaHCOs, and brine.

o Causality: The sequential wash acts as a self-validating purification step. The acidic wash
removes basic impurities (unreacted amine and TEA), while the basic wash removes
acidic impurities (acetic acid byproduct), ensuring high purity of the final organic layer.

e Recovery: Dry the organic layer over anhydrous MgSOa, filter, and concentrate under
vacuum to yield AC-D-TYR-OME as a white powder. Recrystallize from ethyl
acetate/hexanes to achieve >98% HPLC purity.
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Step-by-step synthetic workflow of AC-D-TYR-OME from D-Tyrosine.
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Conclusion

AC-D-TYR-OME represents a masterclass in chemical protection strategy. By leveraging
stereochemical inversion and terminal capping, scientists can bypass the pharmacokinetic
limitations of natural amino acids. Its resistance to in vivo deacetylation and proteolytic
cleavage makes it an indispensable building block for next-generation peptide therapeutics and
neurological drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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